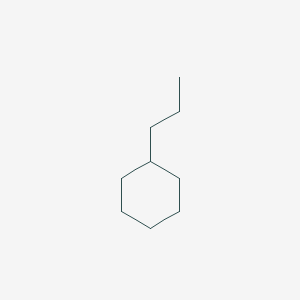

Propylcyclohexane

Overview

Description

Propylcyclohexane is a component of the surrogate biokerosene model fuel. It has been used in the kinetic studies of kerosene Jet A-1 oxidation. It has also been used to assay kerosene/rapeseed oil methyl ester (RME) mixture (80/20, mol/mol; biokerosene) .

Synthesis Analysis

A set of supported transition metal phosphide catalysts including FeP/Si0 2, N i 2 P/Si0 2, CoP/Si0 2, WP/Si0 2 and MoP/Si0 2 were synthesized and tested for demethoxylation of 2-methoxy-4-propylphenol in benzene solvent .Molecular Structure Analysis

This compound has a molecular formula of C9H18. Its average mass is 126.239 Da and its monoisotopic mass is 126.140854 Da . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

A detailed mechanism covering 545 species and 3105 reactions for high-temperature combustion of n-propylcyclohexane (n-PCH) was generated via a mechanism generation program .Physical And Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 155.8±3.0 °C at 760 mmHg, a vapour pressure of 3.8±0.1 mmHg at 25°C, an enthalpy of vaporization of 37.6±0.8 kJ/mol, and a flash point of 35.0±0.0 °C .Scientific Research Applications

Oxidation and Kinetic Modeling

- Propylcyclohexane undergoes oxidation at high temperatures, and this process has been studied using jet-stirred reactors. Researchers have developed detailed kinetic reaction mechanisms to model this oxidation, contributing to the understanding of combustion processes (Ristori et al., 2001).

Combustion Under Engine-Relevant Conditions

- Experiments using shock tube and spherical bomb techniques have examined the combustion of this compound under engine-relevant conditions. These studies contribute to the field of fuel research, particularly in understanding the behavior of hydrocarbons like this compound in engine environments (Dubois et al., 2009).

Decomposition Kinetics

- The decomposition kinetics of this compound have been investigated, providing insights into its stability and reactivity at various temperatures. This research has implications for high-temperature applications in industrial processes (Widegren & Bruno, 2009).

Thermal Conductivity Measurements

- Research on the thermal conductivity of this compound contributes to a deeper understanding of its physical properties, which is essential for its application in various chemical processes (Perkins et al., 2008).

Autoignition in Lean Conditions

- Studies on the autoignition chemistry of this compound in lean conditions provide valuable data for the development of combustion models, which is critical for optimizing fuel efficiency and reducing emissions in engines (Crochet et al., 2010).

High-Temperature Combustion Mechanisms

- Research on the combustion mechanisms of this compound at high temperatures aids in the development of computational fluid dynamics models for engine design, enhancing our understanding of fuel behavior under extreme conditions (Guo et al., 2014).

Density and Speed of Sound Measurements

- Measurements of the density and speed of sound in this compound contribute to the comprehensive characterization of its physical properties, which is crucial for its use in various industrial and scientific applications (Laesecke et al., 2008).

Comprehensive Combustion Chemistry Study

- A broad range of experiments including flow reactors and rapid compression machines have been used to study the combustion kinetics of this compound, contributing significantly to the understanding of its behavior in fuel systems (Ahmed et al., 2021).

Pyrolysis Chemistry

- The pyrolysis of this compound has practical applications in energy conversion, and studies in this area contribute to the optimization of processes for energy utilization (Wang et al., 2021).

Hydrodeoxygenation for Fuel Production

- Studies on the hydrodeoxygenation of this compound explore its potential in producing renewable biofuels, a critical area in the quest for sustainable energy sources (Liu et al., 2017).

Optimization in Organic Rankine Cycle

- Research on the optimization of high-temperature organic Rankine cycle systems using this compound provides insights into efficient energy conversion technologies, important for sustainable energy solutions (Aziz et al., 2018).

Mechanism of Action

Target of Action

Propylcyclohexane, also known as n-Propylcyclohexane, is primarily used in the field of combustion and fuel research .

Mode of Action

The primary interaction of this compound is with oxygen during combustion processes . In high-temperature environments, this compound undergoes a series of reactions leading to the production of heat and light, which is characteristic of combustion .

Biochemical Pathways

These pathways involve hundreds of species and thousands of reactions, including the production and consumption of various intermediate species .

Pharmacokinetics

In combustion studies, properties such as ignition delay time, laminar flame speed, and concentration profiles of important species are considered .

Result of Action

The combustion of this compound results in the release of energy in the form of heat and light, along with the production of combustion products such as carbon dioxide and water . This process is crucial in applications such as fuel research and engine design .

Action Environment

The action of this compound is heavily influenced by environmental factors such as temperature and pressure . High temperatures facilitate the combustion process, while changes in pressure can significantly affect the reaction rates and the formation of intermediate species .

Safety and Hazards

Propylcyclohexane is a flammable liquid and vapor. It is advised to keep away from heat, sparks, open flames, and hot surfaces. It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

properties

IUPAC Name |

propylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-2-6-9-7-4-3-5-8-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDZSLCZHWTGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074699 | |

| Record name | Propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Propylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.19 [mmHg] | |

| Record name | Propylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1678-92-8 | |

| Record name | Propylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6QU2W806V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of propylcyclohexane?

A1: this compound has the molecular formula C9H18 and a molecular weight of 126.24 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include Gas Chromatography coupled with Flame Ionization Detection and Mass Spectrometry (GC/FID/MS) for identification and quantification of this compound and its oxidation intermediates. [, ]

Q3: How does the structure of this compound affect its density and speed of sound?

A3: Studies have shown that as the alkyl side-chain length on alkylcyclohexanes increases, the excess molar volume decreases. This means that mixtures of n-propylcyclohexane with n-dodecane exhibit positive excess molar volumes, while mixtures with n-dodecylcyclohexane show negative values. These differences are attributed to changes in molecular packing. [, ]

Q4: What are the potential applications of this compound in fuels?

A4: this compound is considered a potential surrogate component for jet fuels, diesel, and gasoline. [, , , , ] Its inclusion in surrogate fuel blends aims to mimic the properties of real fuels, particularly those derived from Gas-to-Liquid (GTL) processes. [, ]

Q5: How does the performance of this compound compare to other fuel components?

A5: Thermal decomposition studies indicate that the thermal stability of this compound lies between decalin and butylcyclohexane. [] In terms of fuel reactivity, this compound demonstrates lower reactivity compared to n-decane and n-butylcyclohexane, potentially due to the high stability of butene produced during its oxidation. []

Q6: What role does this compound play in hydrodenitrogenation (HDN) reactions?

A6: this compound is a common product in the hydrodenitrogenation of nitrogen-containing compounds found in fuel feedstocks. [, , ] For example, it is a final product in the HDN of quinoline, typically formed via the hydrogenation and subsequent ring-opening reactions of various intermediates. [, , , ]

Q7: How does the presence of other compounds like dibenzothiophene (DBT) influence this compound formation during HDN?

A7: The presence of DBT, a sulfur-containing compound, can significantly impact the HDN of nitrogen-containing compounds and consequently, the formation of this compound. Research has shown that DBT can inhibit the hydrogenation pathway during quinoline HDN, leading to a decrease in the production of this compound. [, ] This highlights the competitive adsorption between different species on catalyst active sites.

Q8: Can this compound be further converted into other valuable products?

A8: Yes, this compound can be produced from the hydrodeoxygenation of lignin-derived compounds like isoeugenol and propylphenols. [, , ] This pathway holds promise for utilizing renewable feedstocks to produce valuable hydrocarbons.

Q9: How is computational chemistry used in understanding this compound's behavior?

A9: Computational chemistry plays a crucial role in predicting and understanding the behavior of this compound in various applications. For instance, molecular dynamics (MD) simulations have been employed to predict thermophysical properties like density, isentropic bulk modulus, and dynamic viscosity of this compound mixtures. [] These simulations provide valuable insights into molecular interactions and their influence on macroscopic properties.

Q10: Are there alternative compounds to this compound for its various applications?

A10: Yes, several alternatives and substitutes to this compound exist, each with its performance, cost, and environmental impact considerations. [] For instance, in fuel formulations, other cycloalkanes like butylcyclohexane or methylcyclohexane might offer comparable properties. [, ] The choice of the most suitable compound depends on the specific application and desired characteristics.

Q11: What are the future research directions for this compound?

A11: Future research on this compound should focus on:

- Detailed kinetic modeling: Developing comprehensive kinetic models for the oxidation and combustion of this compound across a wide range of conditions relevant to engine operation. [, , , ]

- Advanced catalyst development: Exploring novel catalyst formulations and synthesis strategies to optimize the production of this compound from renewable feedstocks like lignin. [, , ]

- Environmental fate and transport: Conducting thorough ecotoxicological studies to evaluate the environmental persistence, bioaccumulation potential, and overall ecological impact of this compound. []

- Life cycle assessment: Performing comprehensive life cycle assessments to compare the environmental footprint of this compound-based fuels and chemicals with conventional alternatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.